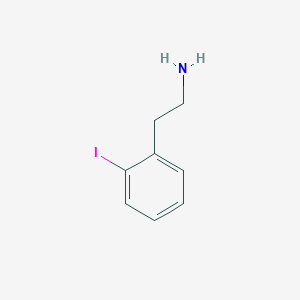
2-(2-Iodophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Potential
2-(2-Iodophenyl)ethanamine is structurally related to phenethylamines, which are known for their psychoactive properties. Research indicates that derivatives of this compound may act as selective serotonin receptor agonists, particularly at the 5-HT_2A receptor. These interactions are being investigated for their potential therapeutic effects in treating psychiatric disorders such as depression and anxiety .
Case Study: Structure-Activity Relationships (SAR)
A study focused on the structure-activity relationships of similar compounds found that modifications to the phenethylamine scaffold can significantly influence agonist potency at serotonin receptors. For instance, introducing halogen substituents like iodine can enhance binding affinity and selectivity towards specific receptor subtypes . This suggests that this compound could be a valuable lead compound for developing new psychiatric medications.
Neuroscience Research
Role in Neuropharmacology
Due to its potential action on serotonin receptors, this compound is being explored as a tool compound in neuropharmacological studies. Its ability to modulate serotonin signaling pathways may provide insights into the mechanisms underlying mood disorders and the therapeutic effects of psychedelics .
Table: Comparative Agonist Potency
The following table summarizes the agonist potency of various phenethylamine derivatives at the 5-HT_2A receptor:
| Compound | EC50 (nM) | Selectivity (5-HT_2AR/5-HT_2BR) |
|---|---|---|
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) | 3.2 | >60 |
| This compound | TBD | TBD |
| LPH-5 | 1.3 | >60 |
Note: TBD indicates data yet to be determined.
Synthetic Applications
Building Block in Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating various organic compounds. Its iodine substituent allows for further functionalization through nucleophilic substitution reactions, making it an attractive intermediate for synthesizing more complex molecules .
Case Study: Synthesis of Novel Compounds
Research has demonstrated that using this compound as a precursor can lead to the synthesis of novel derivatives with enhanced biological activities. For example, modifying this compound has resulted in new ligands with improved selectivity for serotonin receptors, contributing to the development of targeted therapies in psychiatry .
Propiedades
Número CAS |
66384-49-4 |
|---|---|
Fórmula molecular |
C8H10IN |
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
2-(2-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H10IN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 |
Clave InChI |
YNDYXJUDBNYUBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN)I |
SMILES canónico |
C1=CC=C(C(=C1)CCN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















